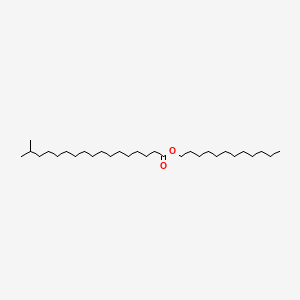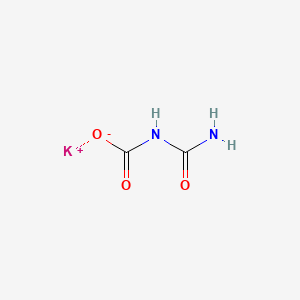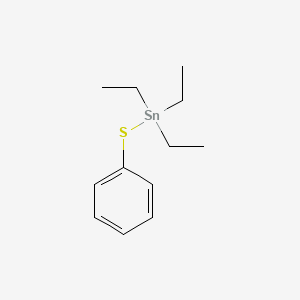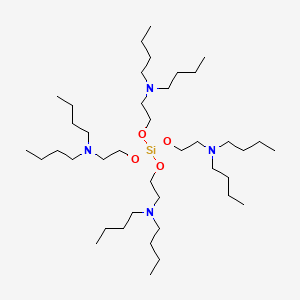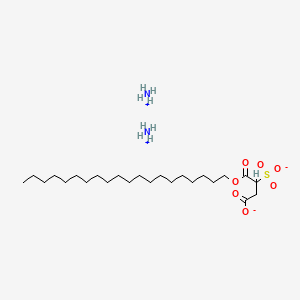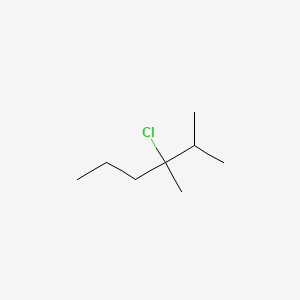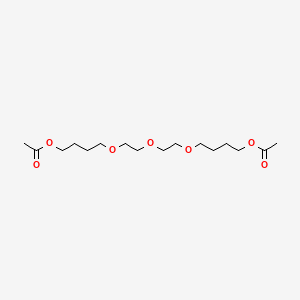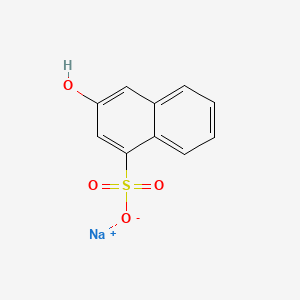
calcium;2-octadecoxycarbonylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;2-octadecoxycarbonylbenzoate is a chemical compound that belongs to the class of calcium salts It is characterized by the presence of a calcium ion complexed with 2-octadecoxycarbonylbenzoate anions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;2-octadecoxycarbonylbenzoate typically involves the reaction of calcium salts with 2-octadecoxycarbonylbenzoic acid. One common method is to dissolve calcium chloride in water and then add 2-octadecoxycarbonylbenzoic acid dissolved in an organic solvent such as ethanol. The reaction mixture is stirred and heated to facilitate the formation of the calcium salt. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Calcium;2-octadecoxycarbonylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.
Scientific Research Applications
Calcium;2-octadecoxycarbonylbenzoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a calcium ion source.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of medical formulations.
Industry: The compound is used in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of calcium;2-octadecoxycarbonylbenzoate involves its interaction with cellular components and molecular targets. The calcium ion plays a crucial role in various physiological processes, including signal transduction, muscle contraction, and enzyme activation. The 2-octadecoxycarbonylbenzoate anion may interact with specific proteins and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Calcium carbonate: A common calcium salt used in various applications, including as a dietary supplement and in industrial processes.
Calcium oxalate: Found in plants and used in the study of biomineralization processes.
Calcium gluconate: Used in medicine to treat calcium deficiencies and as a food additive.
Uniqueness
Calcium;2-octadecoxycarbonylbenzoate is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its combination of a calcium ion with the 2-octadecoxycarbonylbenzoate anion allows for unique interactions with biological systems and materials, making it a valuable compound for research and industrial use.
Properties
CAS No. |
84681-97-0 |
|---|---|
Molecular Formula |
C26H41CaO4+ |
Molecular Weight |
457.7 g/mol |
IUPAC Name |
calcium;2-octadecoxycarbonylbenzoate |
InChI |
InChI=1S/C26H42O4.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-30-26(29)24-21-18-17-20-23(24)25(27)28;/h17-18,20-21H,2-16,19,22H2,1H3,(H,27,28);/q;+2/p-1 |
InChI Key |
OOSZECFMUSHKML-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


